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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Lewis acidity of triethylborane
(TEB), a pivotal organoboron compound utilized in a variety of chemical transformations. This

document outlines the theoretical framework of its electron-accepting properties, details the

experimental and computational methods for its quantification, and presents its application in

key organic reactions.

Core Concepts of Lewis Acidity
A Lewis acid is defined as a chemical species that can accept a pair of electrons from a Lewis

base to form a dative bond. The Lewis acidity of a compound like triethylborane is a measure

of its ability to act as an electron pair acceptor. This property is fundamental to its role as a

catalyst and reagent in organic synthesis. The boron atom in triethylborane possesses a

vacant p-orbital, rendering it electron-deficient and capable of accepting a lone pair of electrons

from a Lewis base.

The strength of a Lewis acid can be described in two main ways:

Global Lewis Acidity (gLA): This is a thermodynamic measure, typically represented by the

enthalpy or Gibbs free energy of adduct formation with a reference Lewis base. It reflects the

intrinsic strength of the Lewis acid.[1]
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Effective Lewis Acidity (eLA): This is a spectroscopic measure of the effect a Lewis acid has

on a probe molecule upon coordination.[1] It is a more practical measure under specific

solution-phase conditions.

Quantitative Assessment of Lewis Acidity
The Lewis acidity of boranes can be quantified through several experimental and

computational methods. While a specific Gutmann-Beckett Acceptor Number (AN) for

triethylborane is not readily found in the literature, likely due to its pyrophoric nature making

the experiment challenging, data for related boranes provide a valuable context for its Lewis

acidic strength.

Spectroscopic Methods
Gutmann-Beckett Method: This widely used technique determines the Acceptor Number (AN),

a measure of effective Lewis acidity, by monitoring the change in the ³¹P NMR chemical shift of

a probe molecule, triethylphosphine oxide (TEPO), upon interaction with a Lewis acid.[2] The

deshielding of the phosphorus nucleus upon coordination of the Lewis basic oxygen of TEPO

to the Lewis acid is proportional to the Lewis acid's strength.[2] The AN is calculated using the

following formula:

AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)

where δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of TEPO in the presence of the Lewis acid, and

41.0 ppm is the chemical shift of TEPO in the non-coordinating solvent hexane.[2]

Childs Method: This method utilizes trans-crotonaldehyde as a ¹H NMR probe to assess Lewis

acidity. However, it has limitations, particularly with weaker Lewis acids, and can be

complicated by secondary interactions.[3]

Table 1: Gutmann-Beckett Acceptor Numbers (AN) for Selected Boranes
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Lewis Acid
Probe
Molecule

Solvent
³¹P Chemical
Shift (δ) / ppm

Acceptor
Number (AN)

Hexane

(Reference)
Et₃PO Hexane 41.0 0

SbCl₅

(Reference)
Et₃PO

1,2-

Dichloroethane
86.1 100

B(C₆F₅)₃ Et₃PO C₆D₆ - 65.6[1]

B(C₆F₅)₃ Et₃PO - - 82[4]

BF₃ Et₃PO - - 89[4]

BCl₃ Et₃PO - - -

BBr₃ Et₃PO - - -

BI₃ Et₃PO - - 115[4]

Note: A specific, experimentally determined Acceptor Number for triethylborane is not readily

available in the cited literature.

Thermodynamic Methods
The most direct measure of global Lewis acidity is the enthalpy of adduct formation (-ΔH) with a

Lewis base. This data is often obtained through calorimetric titrations. While a comprehensive

set of experimental enthalpy data for triethylborane with various neutral Lewis bases in

solution is scarce, gas-phase data and values for related compounds offer insight.

Table 2: Enthalpy of Adduct Formation (-ΔH) for Selected Boranes
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Lewis Acid Lewis Base Phase/Solvent -ΔH (kcal/mol)

Triethylborane F⁻ Gas 23.9

Triethylborane Cl⁻ Gas 22.0

Triethylborane CN⁻ Gas 28.7

Triethylborane H⁻ Gas -

Trimethylborane Trimethylphosphine Gas 41

BH₃ THF Gas -

BH₃ NH₃ THF -

Note: Enthalpy data for triethylborane with common neutral Lewis bases such as pyridine or

THF in solution is not readily available in the cited literature. The provided data is for gas-phase

reactions with anions or for related boranes.

Experimental Protocols
Gutmann-Beckett Method for a Liquid Lewis Acid
The following is a general procedure for determining the Acceptor Number of a liquid Lewis

acid like triethylborane. Caution: Triethylborane is pyrophoric and must be handled under an

inert atmosphere (e.g., in a glovebox) using appropriate air-free techniques.

Materials:

Triethylphosphine oxide (TEPO)

Triethylborane (or other liquid Lewis acid)

Anhydrous, non-coordinating deuterated solvent (e.g., C₆D₆, CD₂Cl₂)

NMR tubes with J. Young valves or similar air-tight seals

Inert atmosphere glovebox

Gas-tight syringes
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Procedure:

Preparation of TEPO solution: In a glovebox, prepare a stock solution of a known

concentration of TEPO in the chosen anhydrous, deuterated solvent.

Reference Spectrum: Transfer a known volume of the TEPO stock solution into a J. Young

NMR tube. Seal the tube, remove it from the glovebox, and acquire a ³¹P NMR spectrum.

This will serve as the reference chemical shift. The reference standard for AN = 0 is TEPO in

hexane.[5]

Titration: a. In the glovebox, add a precise aliquot of the liquid Lewis acid to the TEPO

solution in the NMR tube. b. Seal the tube, remove it from the glovebox, and acquire a ³¹P

NMR spectrum. c. Repeat this process with increasing amounts of the Lewis acid to observe

the change in the ³¹P chemical shift of TEPO.

Data Analysis: a. Plot the change in the ³¹P chemical shift (Δδ) as a function of the molar

ratio of Lewis acid to TEPO. b. The chemical shift at a 1:1 molar ratio or at saturation can be

used to calculate the Acceptor Number using the formula provided in section 2.1. It is

important to ensure that the formation of the adduct is quantitative or to account for the

equilibrium in solution.[6]

Role of Triethylborane in Catalysis
The Lewis acidity of triethylborane is central to its application as a catalyst or promoter in a

variety of organic reactions. By coordinating to a Lewis basic site on a substrate,

triethylborane can activate the molecule towards nucleophilic attack or influence the

stereochemical outcome of a reaction.

Aldol Reaction
In the aldol reaction, triethylborane can be used to generate boron enolates, which then react

with aldehydes or ketones. The stereochemical outcome of this reaction is often controlled by

the formation of a highly organized, chair-like six-membered transition state, as described by

the Zimmerman-Traxler model.[4][7] The geometry of the boron enolate (Z or E) dictates the

relative stereochemistry (syn or anti) of the aldol product.[4]
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Enolate Formation

Zimmerman-Traxler Transition State Product Formation

Ketone Boron Enolate (Z-isomer)

1. Et2BCl
2. Base

Base (e.g., Et3N)

Et2BCl

Chair-like
Transition StateAldehyde (R'CHO) Aldol AdductC-C Bond Formation syn-Aldol ProductWorkup

Click to download full resolution via product page

Chlorodiethylborane-catalyzed Aldol Reaction via a Zimmerman-Traxler Transition State.

Diels-Alder Reaction
Lewis acids are known to catalyze the Diels-Alder reaction by coordinating to the dienophile,

which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[8] This reduces

the HOMO-LUMO energy gap between the diene and the dienophile, thereby accelerating the

reaction rate. While specific mechanistic studies for triethylborane-catalyzed Diels-Alder

reactions are not as prevalent as for other Lewis acids, the general principle of activation

applies.
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Activation of Dienophile

Cycloaddition Product Formation

Dienophile
(e.g., α,β-unsaturated carbonyl) Activated Dienophile-LA Complex

Lewis Acid (LA)
(e.g., Et3B)

[4+2] Cycloaddition
Transition StateDiene Cycloadduct-LA Complex Cyclohexene DerivativeRelease of LA

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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